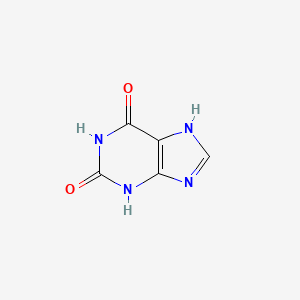
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is an organic compound with the chemical formula C38H55D7F2O6Si. It is a derivative of lubiprostone, a medication used to treat chronic constipation and irritable bowel syndrome. This compound is labeled with deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions .
Méthodes De Préparation
The synthesis of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves multiple steps, including the protection of hydroxyl groups and the introduction of deuterium. The synthetic route typically starts with lubiprostone, which undergoes protection of the hydroxyl groups using tetrahydropyranyl and tert-butyldimethylsilyl groups. The deuterium labeling is achieved through specific reactions that replace hydrogen atoms with deuterium
Analyse Des Réactions Chimiques
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.
Applications De Recherche Scientifique
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the metabolic pathways of lubiprostone.
Biology: The compound is employed in biological studies to understand the interactions of lubiprostone with various biological targets.
Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lubiprostone.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is similar to that of lubiprostone. It activates chloride channels in the intestines, leading to increased fluid secretion and improved bowel movements. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions with molecular targets, providing insights into its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester include:
Lubiprostone: The parent compound, used for treating chronic constipation.
15-Hydroxy Lubiprostone-d7: Another deuterium-labeled derivative used in metabolic studies.
Lubiprostone (hemiketal)-d7: A deuterium-labeled hemiketal form of lubiprostone. These compounds share similar structures and pharmacological properties but differ in their specific labeling and functional groups, which can affect their metabolic pathways and interactions
Propriétés
Numéro CAS |
1346597-45-2 |
|---|---|
Formule moléculaire |
C38H62F2O6Si |
Poids moléculaire |
688.033 |
Nom IUPAC |
benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2 |
Clé InChI |
DXVSMWCKXOCOJF-DUZCPQFDSA-N |
SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Synonymes |
(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester-d7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B584080.png)



![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)


![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)

![5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester](/img/structure/B584097.png)
